molecular formula C23H25ClN2O2 B14933163 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B14933163
M. Wt: 396.9 g/mol
InChI Key: HZTJCYSCSYITSU-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that combines the structural features of piperidine, chlorophenyl, and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as modulation of neurotransmitter activity . The chlorophenyl and piperidine components may also contribute to its overall pharmacological profile.

Properties

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one

InChI

InChI=1S/C23H25ClN2O2/c24-19-10-8-18(9-11-19)23(28)12-14-26(15-13-23)22(27)7-3-4-17-16-25-21-6-2-1-5-20(17)21/h1-2,5-6,8-11,16,25,28H,3-4,7,12-15H2

InChI Key

HZTJCYSCSYITSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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